2-Methoxy-5-nitrophenyl glycinate

Vue d'ensemble

Description

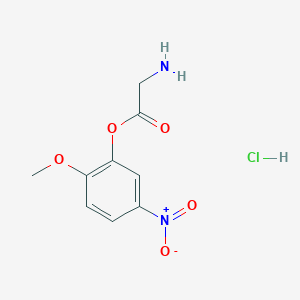

2-Methoxy-5-nitrophenyl glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, with a glycinate moiety attached

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-nitrophenyl glycinate typically involves the nitration of 2-methoxyphenol followed by glycine esterification. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The resulting 2-methoxy-5-nitrophenol is then reacted with glycine or its derivatives under esterification conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxy-5-nitrophenyl glycinate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The methoxy group can be demethylated to form a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Amino derivatives: Formed by the reduction of the nitro group.

Hydroxy derivatives: Formed by the demethylation of the methoxy group.

Substituted phenyl glycinates: Formed by nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : 2-Methoxy-5-nitrophenyl glycinate serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Biological Activity Studies : The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Research indicates that it may interact with specific molecular targets within biological systems, influencing cellular processes.

Medicine

- Therapeutic Applications : There is ongoing research into the potential use of this compound in drug development. Its unique structure may provide avenues for creating new therapeutic agents targeting various diseases.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Primary Application |

|---|---|---|

| This compound | Methoxy and nitro groups with glycinate moiety | Organic synthesis, potential drug development |

| 2-Methoxy-5-nitrophenol | Methoxy and nitro groups | Precursor in organic synthesis |

| 2-Methoxy-5-nitroaniline | Amino group instead of glycinate | Enzyme inhibition studies |

| 2-Methoxy-5-nitrobenzoic acid | Carboxylic acid group | Production of specialty chemicals |

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The mechanism involved bioreduction of the nitro group, leading to reactive intermediates that disrupt bacterial cell function.

Case Study 2: Drug Development

Research conducted by pharmaceutical scientists explored the compound's role as a lead structure for developing new anti-inflammatory drugs. The study highlighted its ability to modulate inflammatory pathways in cellular models, suggesting potential therapeutic benefits in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 2-methoxy-5-nitrophenyl glycinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparaison Avec Des Composés Similaires

2-Methoxy-5-nitrophenol: A precursor in the synthesis of 2-methoxy-5-nitrophenyl glycinate.

2-Methoxy-5-nitroaniline: Similar structure but with an amino group instead of a glycinate moiety.

2-Methoxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a glycinate moiety.

Uniqueness: this compound is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, combined with a glycinate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-Methoxy-5-nitrophenyl glycinate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, along with a glycinate moiety, presents unique properties that may be leveraged in various applications, particularly in pharmacology and biochemistry.

The synthesis of this compound typically involves the nitration of 2-methoxyphenol followed by esterification with glycine. The nitration process is performed using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting compound is then reacted with glycine or its derivatives under esterification conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 182.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro and methoxy groups. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects such as antimicrobial and anti-inflammatory activities. The methoxy group influences the compound's lipophilicity, which affects its membrane permeability and distribution within biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitro groups can inhibit bacterial growth by disrupting cellular processes. The exact mechanism often involves the generation of reactive nitrogen species that damage bacterial DNA and proteins.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various nitrophenol derivatives, including this compound, revealed a significant reduction in the growth of Staphylococcus aureus when treated with these compounds. The study utilized disk diffusion methods to assess antibacterial activity, showing zones of inhibition correlating with increased concentrations of the compound . -

Inflammation Model :

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers compared to control groups. This suggests a protective role against inflammation, potentially through modulation of NF-κB signaling pathways .

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Methoxy-5-nitrophenol | Phenolic derivative | Antimicrobial |

| 2-Methoxy-5-nitroaniline | Amino derivative | Anticancer |

| Ethyl N-(4-methoxy-2-nitrophenyl)glycinate | Glycinate derivative | Moderate antimicrobial |

Propriétés

IUPAC Name |

(2-methoxy-5-nitrophenyl) 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5.ClH/c1-15-7-3-2-6(11(13)14)4-8(7)16-9(12)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXBDXFPQVJXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165355 | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153562-56-2 | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153562562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.